molecular formula C19H14ClN3O3S B2923580 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897617-98-0

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2923580
M. Wt: 399.85
InChI Key: MJMZXZBUXSSIPR-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as CTB, is a chemical compound that has been studied for its potential applications in scientific research. CTB is a synthetic compound that was first synthesized in 2005 by a group of researchers at the University of California, San Diego. Since then, CTB has been the subject of numerous studies investigating its potential uses in various fields of scientific research.

Scientific Research Applications

Synthesis and Characterization

  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its related compounds have been synthesized and characterized in various studies. For example, Bobeldijk et al. (1990) developed a simple and high-yield synthesis method for related benzamide derivatives, starting from dimethoxybenzoic acid (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Photophysical and Chemical Properties

  • Studies like those by Matsuura and Saito (1969) have investigated the photoinduced reactions and photosensitized oxygenation of related thiazole compounds, which are crucial for understanding the photophysical properties of these chemicals (Matsuura & Saito, 1969).

Applications in Organic Chemistry

  • The compound has relevance in organic chemistry, as illustrated by Takikawa et al. (1985), who explored the preparation of thiadiazoles, a structurally similar group, by oxidative dimerization of thioamides, providing insight into versatile synthetic routes (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Role in Medicinal Chemistry

  • In the field of medicinal chemistry, compounds structurally related to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been synthesized for various applications. For instance, Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer evaluation, highlighting the potential therapeutic applications of such compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Environmental Applications

  • Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent using a structurally similar compound for the removal of heavy metals from industrial wastes, demonstrating environmental cleanup applications (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-10-8-12(20)9-14-17(10)21-19(27-14)22-18(26)11-2-4-13(5-3-11)23-15(24)6-7-16(23)25/h2-5,8-9H,6-7H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMZXZBUXSSIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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